1,6-Bis(3-(2-hydroxyethyl)-ureido)-n-hexane
Overview
Description
1,6-Bis(3-(2-hydroxyethyl)-ureido)-n-hexane is a synthetic organic compound characterized by the presence of two urea groups attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Bis(3-(2-hydroxyethyl)-ureido)-n-hexane typically involves the reaction of hexamethylene diisocyanate with 2-aminoethanol. The reaction proceeds through the formation of an intermediate urethane, which subsequently undergoes cyclization to form the final product. The reaction conditions generally include:
Solvent: Anhydrous toluene or dichloromethane
Temperature: 60-80°C
Catalyst: Triethylamine or dibutyltin dilaurate
Reaction Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
1,6-Bis(3-(2-hydroxyethyl)-ureido)-n-hexane can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The urea groups can be reduced to amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether
Substitution: Thionyl chloride or phosphorus tribromide for halogenation
Major Products
Oxidation: Formation of diketones or aldehydes
Reduction: Formation of diamines
Substitution: Formation of halogenated derivatives
Scientific Research Applications
1,6-Bis(3-(2-hydroxyethyl)-ureido)-n-hexane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of polymers and advanced materials.
Biology: Investigated for its potential as a cross-linking agent in protein and enzyme stabilization.
Medicine: Explored for its use in drug delivery systems and as a scaffold for the development of new pharmaceuticals.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong, durable bonds.
Mechanism of Action
The mechanism of action of 1,6-Bis(3-(2-hydroxyethyl)-ureido)-n-hexane involves its ability to form hydrogen bonds and covalent bonds with various substrates. The hydroxyl and urea groups facilitate interactions with biological molecules, leading to stabilization and enhanced activity. The compound can also interact with cellular membranes, potentially affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
- 1,6-Di(2-hydroxyethyl)hexane
- 1,6-Bis(3-aminopropyl)urea
- Hexamethylene diisocyanate
Uniqueness
1,6-Bis(3-(2-hydroxyethyl)-ureido)-n-hexane is unique due to the presence of both hydroxyl and urea groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for the development of new materials and pharmaceuticals, owing to its ability to undergo a wide range of chemical modifications.
Properties
IUPAC Name |
1-(2-hydroxyethyl)-3-[6-(2-hydroxyethylcarbamoylamino)hexyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N4O4/c17-9-7-15-11(19)13-5-3-1-2-4-6-14-12(20)16-8-10-18/h17-18H,1-10H2,(H2,13,15,19)(H2,14,16,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPBGXYJCMRGCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCNC(=O)NCCO)CCNC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90177770 | |
Record name | Urea, N,N''-1,6-hexanediylbis(N'-(2-hydroxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90177770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23194-13-0 | |
Record name | N-(2-Hydroxyethyl)-N′-[6-[[[(2-hydroxyethyl)amino]carbonyl]amino]hexyl]urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23194-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urea, N,N''-1,6-hexanediylbis(N'-(2-hydroxyethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023194130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, N,N''-1,6-hexanediylbis(N'-(2-hydroxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90177770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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